molecular formula C20H16N2O5S B2725690 N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(benzo[d]oxazol-2-ylthio)acetamide CAS No. 1448122-46-0

N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(benzo[d]oxazol-2-ylthio)acetamide

Cat. No.: B2725690
CAS No.: 1448122-46-0
M. Wt: 396.42
InChI Key: MQPCZYYNOLOYTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(benzo[d]oxazol-2-ylthio)acetamide is a useful research compound. Its molecular formula is C20H16N2O5S and its molecular weight is 396.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(benzo[d]oxazol-2-ylthio)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound incorporates a benzo[d][1,3]dioxole moiety, a but-2-yn-1-yl linker, and a benzo[d]oxazole group, which may contribute to its interaction with various biological targets. This article reviews its biological activity, focusing on anticancer properties, enzyme inhibition, and cytotoxicity.

Structural Characteristics

The compound's structure is characterized by:

  • Benzo[d][1,3]dioxole moiety : Known for enhancing biological interactions due to its electron-rich nature.
  • But-2-yn-1-yl linker : Provides flexibility that may influence the compound's binding affinity to target proteins.
  • Benzo[d]oxazole group : Potentially involved in interactions with enzymes or receptors.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • In vitro Studies : Compounds with similar structural features have been tested against various cancer cell lines. For example, derivatives containing the benzo[d][1,3]dioxole unit demonstrated cytotoxic effects against HepG2 (liver cancer), HCT116 (colon cancer), and MCF7 (breast cancer) cell lines. Notably, some derivatives showed IC50 values lower than standard chemotherapeutics like doxorubicin .
    CompoundIC50 (HepG2)IC50 (HCT116)IC50 (MCF7)
    Doxorubicin7.46 µM8.29 µM4.56 µM
    Test Compound A2.38 µM1.54 µM4.52 µM
  • Mechanisms of Action : The anticancer mechanisms of these compounds often involve:
    • Inhibition of epidermal growth factor receptor (EGFR) signaling pathways.
    • Induction of apoptosis through mitochondrial pathways, affecting proteins such as Bax and Bcl-2.
    • Cell cycle arrest at various phases .

Enzyme Inhibition

The compound's structure suggests potential as an inhibitor for several enzymes involved in critical biological processes:

  • Alpha-Amylase Inhibition : Compounds related to the benzo[d][1,3]dioxole structure have been shown to inhibit α-amylase effectively, which is crucial for carbohydrate metabolism. For instance, certain derivatives exhibited IC50 values ranging from 0.68 µM to 0.85 µM against α-amylase .
    CompoundIC50 (α-Amylase)
    Compound IIa0.85 µM
    Compound IIc0.68 µM

Cytotoxicity Studies

Cytotoxicity assessments have demonstrated that while these compounds exhibit significant activity against cancer cell lines, they show low toxicity towards normal cells:

  • Selectivity Index : Many compounds displayed IC50 values greater than 150 µM against normal cell lines, indicating a favorable safety profile .

Case Studies

Several studies have provided insights into the biological activities of compounds within this class:

  • Study on Thiourea Derivatives : Research involving thiourea derivatives containing benzo[d][1,3]dioxole moieties showed promising results in terms of anticancer efficacy and selectivity towards cancer cells over normal cells .
  • Antidiabetic Potential : Some derivatives were evaluated for their antidiabetic effects in vivo using diabetic mouse models, revealing significant reductions in blood glucose levels alongside low cytotoxicity .

Properties

IUPAC Name

N-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]-2-(1,3-benzoxazol-2-ylsulfanyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O5S/c23-19(12-28-20-22-15-5-1-2-6-16(15)27-20)21-9-3-4-10-24-14-7-8-17-18(11-14)26-13-25-17/h1-2,5-8,11H,9-10,12-13H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQPCZYYNOLOYTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)OCC#CCNC(=O)CSC3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.